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Methyl 3-aminoisoquinoline-4-carboxylate

Cat. No.: B13655781
M. Wt: 202.21 g/mol
InChI Key: RFFCXYOWYSGJDM-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Synthesis

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. iust.ac.irresearchgate.net This distinction arises from its presence in a vast number of natural products, particularly alkaloids like papaverine (B1678415) and morphine, and synthetic compounds with significant therapeutic value. nih.gov Isoquinoline derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties. acs.orgimperial.ac.uk

This broad utility has made the synthesis of diversely functionalized isoquinolines a primary focus in modern organic chemistry. iust.ac.irresearchgate.net Chemists have developed numerous strategies to construct and modify the isoquinoline core, aiming to create novel therapeutic agents. organic-chemistry.org The structural rigidity and aromatic nature of the scaffold provide a reliable foundation for the spatial orientation of various functional groups, which is crucial for targeted drug design. mdpi.com Beyond pharmaceuticals, the unique electronic and photophysical properties of isoquinolines have led to their application in material science, where they are used in the development of sensors, conductive polymers, and metal-organic frameworks (MOFs). mdpi.com

Historical Context and Evolution of Aminoisoquinoline Research

The parent compound, isoquinoline, was first isolated from coal tar in 1885. nih.gov Early synthetic routes to the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, became foundational methods in heterocyclic chemistry, typically producing dihydro- or tetrahydroisoquinolines that could be subsequently aromatized. science.gov These classical methods often required harsh conditions and had limitations regarding substrate scope. acs.org

The study of amino-substituted isoquinolines gained momentum as their pharmacological potential became evident. researchgate.net Early methods for preparing compounds like 3-aminoisoquinoline were developed, laying the groundwork for more complex derivatives. acs.org The evolution of this research area has been marked by a shift towards more efficient and versatile synthetic strategies. researchgate.net Contemporary organic synthesis now employs advanced transition-metal-catalyzed reactions, such as C-H bond activation and annulation processes, to construct the aminoisoquinoline framework with high precision and functional group tolerance. acs.orgorganic-chemistry.org These modern techniques circumvent the need for pre-functionalized starting materials and harsh conditions, allowing for the streamlined creation of complex molecular architectures from readily available precursors. acs.org The development of methods for synthesizing specific isomers, such as 4-aminoisoquinoline-8-methyl formate, highlights the progress in achieving regioselective functionalization of the isoquinoline system. google.com

Structural Features and Key Reactive Sites of Methyl 3-Aminoisoquinoline-4-carboxylate

The chemical identity and reactivity of this compound are dictated by the interplay of its isoquinoline core and its two key functional groups.

Molecular Structure The molecule consists of a bicyclic aromatic isoquinoline system, with a primary amino group (-NH₂) attached to carbon C-3 and a methyl ester group (-COOCH₃) at position C-4. The fusion of the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring, along with the electronic effects of the substituents, creates a unique distribution of electron density across the molecule.

PropertyData
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Core Scaffold Isoquinoline
Functional Groups Amine (primary, aromatic), Ester (methyl)

Spectroscopic Characteristics While specific spectral data for this exact compound is not readily available, its characteristic features can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. docbrown.info A strong absorption peak for the C=O stretch of the ester carbonyl group would be prominent around 1700-1730 cm⁻¹. docbrown.info Additional significant peaks would include C-O stretching for the ester group and various C-H and C=C stretching vibrations from the aromatic rings. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would display signals for the aromatic protons on both the benzene and pyridine portions of the isoquinoline ring. A distinct singlet for the three protons of the methyl ester (-OCH₃) would be observed, likely in the 3.5-4.0 ppm range. mdpi.com The two protons of the amino group (-NH₂) would appear as a broad singlet. scielo.org.za

¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon in the 160-175 ppm region. mdpi.com Multiple signals would be present in the aromatic region (approx. 110-160 ppm) for the carbons of the isoquinoline core. A signal for the methyl carbon of the ester would appear in the upfield region, typically around 50-55 ppm. mdpi.com

Key Reactive Sites The reactivity of this compound is governed by several key sites:

The Amino Group (C-3): As a primary aromatic amine, this group is nucleophilic and basic. It is a primary site for reactions such as acylation, alkylation, and sulfonation. libretexts.org It can also undergo diazotization when treated with nitrous acid, which can then be used to introduce a variety of other functional groups. acs.org The electron-donating nature of the amino group activates the heterocyclic ring.

The Ester Group (C-4): The methyl carboxylate group can undergo nucleophilic acyl substitution. Most commonly, this involves hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or transesterification with another alcohol.

The Ring Nitrogen (N-2): The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule, allowing it to be protonated by acids to form an isoquinolinium salt. This site can also be alkylated to form quaternary ammonium (B1175870) salts.

The Aromatic Core: The isoquinoline ring system has distinct reactivity in its two constituent rings.

Electrophilic Aromatic Substitution: The benzene portion of the ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. Substitution is predicted to occur preferentially at the C-5 and C-8 positions, which are electronically favored. quimicaorganica.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-poor and susceptible to attack by nucleophiles, particularly at the C-1 position. iust.ac.irquora.com The reactivity of the ring towards nucleophiles is further influenced by the electronic effects of the attached amino and ester groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13655781 Methyl 3-aminoisoquinoline-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-aminoisoquinoline-4-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3,(H2,12,13)

InChI Key

RFFCXYOWYSGJDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC2=CC=CC=C21)N

Origin of Product

United States

Chemical Reactivity and Transformation of Methyl 3 Aminoisoquinoline 4 Carboxylate

Reactions Involving the 3-Amino Group

The 3-amino group of methyl 3-aminoisoquinoline-4-carboxylate is a primary nucleophilic center and readily participates in reactions typical of aromatic amines. These transformations are crucial for the construction of various derivatives with modified biological activities or physicochemical properties.

Derivatization to Amides and Imine Derivatives

The primary amino group can be readily acylated to form a variety of amide derivatives. This is a common strategy to explore structure-activity relationships in medicinal chemistry. The reaction typically involves the treatment of this compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct.

ReactantReagentProduct
This compoundAcyl Chloride (R-COCl)Methyl 3-(acylamino)isoquinoline-4-carboxylate
This compoundAcid Anhydride (B1165640) ((RCO)₂O)Methyl 3-(acylamino)isoquinoline-4-carboxylate

Furthermore, the 3-amino group can undergo condensation reactions with aldehydes and ketones to form the corresponding imine derivatives, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. The formation of imines introduces a C=N double bond, which can be a key structural motif in various biologically active compounds.

ReactantReagentProduct
This compoundAldehyde (R-CHO)Methyl 3-(alkylideneamino)isoquinoline-4-carboxylate
This compoundKetone (R₂C=O)Methyl 3-(dialkylideneamino)isoquinoline-4-carboxylate

Annulation Reactions Utilizing the Amino Functionality (e.g., N-Fused Heterocycles)

The 3-amino group, in conjunction with an adjacent functional group or the isoquinoline (B145761) nitrogen, can participate in annulation reactions to construct fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of polycyclic aromatic compounds with unique electronic and biological properties.

For instance, 3,4-difunctionalized isoquinolines are valuable precursors for the synthesis of pyrimido[4,5-c]isoquinolines. eurekaselect.comresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the reactivity pattern of related 3-aminoisoquinolines suggests its potential as a synthon for such transformations. The amino group can act as a nucleophile to react with a suitable dielectrophilic partner, leading to the formation of a new pyrimidine (B1678525) ring fused to the isoquinoline core.

Another important class of N-fused heterocycles that can potentially be synthesized from isoquinoline derivatives are pyrrolo[2,1-a]isoquinolines. nih.govrsc.orgresearchgate.netrsc.org These compounds are often prepared through 1,3-dipolar cycloaddition reactions of isoquinolinium N-ylides. While this specific starting material may not be the most direct precursor, its derivatives could be modified to participate in such cyclization strategies.

Transformations of the 4-Carboxylate Ester

The methyl ester at the 4-position of the isoquinoline ring is susceptible to various transformations, providing another avenue for structural modification.

Hydrolysis to Carboxylic Acids and Ester Exchange Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. rsc.org Acid-catalyzed hydrolysis is generally performed by heating the ester in an aqueous acidic solution. youtube.comorganic-chemistry.orglibretexts.org

Table of Hydrolysis Reactions

Reaction Conditions Product
Basic Hydrolysis (Saponification) 1. NaOH(aq), heat2. H₃O⁺ 3-Aminoisoquinoline-4-carboxylic acid

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Nucleophilic Additions and Condensations at the Ester Carbonyl

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. libretexts.orgyoutube.com This reaction typically leads to the formation of a tertiary alcohol after the addition of two equivalents of the organometallic reagent. The initial nucleophilic acyl substitution results in a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the nucleophile.

The ester can also be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgsyn.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This transformation converts the -COOCH₃ group into a -CH₂OH group.

Modifications of the Isoquinoline Ring System

Nucleophilic aromatic substitution is also a possibility, particularly if a leaving group such as a halogen is present on the ring. nih.govlibretexts.org The electron-withdrawing nature of the isoquinoline nitrogen facilitates nucleophilic attack, especially at the positions alpha and gamma to it.

Substitutions and Functionalization at the Benzene (B151609) Ring (e.g., Halogenation, Nitration, Alkylation)

Halogenation:

Halogenation of the benzene ring of isoquinoline derivatives can be achieved using various halogenating agents. For instance, the C5 and C8 positions are generally the most susceptible to electrophilic attack. Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective halogenation of 8-substituted quinolines, which can be extrapolated to isoquinoline systems. researchgate.net The reaction proceeds under mild conditions and offers high yields of the C5-halogenated product. researchgate.net

Table 1: Halogenation of Substituted Quinolines

SubstrateHalogenating AgentProductYield (%)Reference
8-MethylquinolineTrichloroisocyanuric acid (TCCA)5-Chloro-8-methylquinoline95 researchgate.net
8-MethoxyquinolineTCCA5-Chloro-8-methoxyquinoline98 researchgate.net
8-NitroquinolineTCCA5-Chloro-8-nitroquinoline85 researchgate.net

This data is for quinoline (B57606) derivatives and is presented to illustrate the general reactivity patterns that could be expected for isoquinolines.

Nitration:

Alkylation:

Friedel-Crafts alkylation and acylation are fundamental methods for introducing alkyl and acyl groups onto an aromatic ring. libretexts.orgdocbrown.infolibretexts.org These reactions are catalyzed by Lewis acids like aluminum chloride (AlCl₃). libretexts.orgdocbrown.info The reaction involves the formation of a carbocation electrophile that then attacks the electron-rich aromatic ring. libretexts.orglibretexts.org For this compound, the presence of the deactivating ester group and the potential for the amino group to complex with the Lewis acid catalyst can complicate these reactions. Polyalkylation is a common side reaction in Friedel-Crafts alkylation. libretexts.org

Hydrogenation and Oxidation Reactions of the Heterocyclic Ring (e.g., Dihydroisoquinoline and Isoquinolinequinone formation)

The heterocyclic pyridine (B92270) ring of the isoquinoline core can undergo both reduction (hydrogenation) and oxidation reactions.

Hydrogenation:

Catalytic hydrogenation of the isoquinoline ring system typically leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is of significant interest as the tetrahydroisoquinoline scaffold is a core component of many natural products and biologically active molecules. thieme-connect.de The reaction is usually carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. The specific conditions can influence the degree of reduction.

Oxidation:

The isoquinoline nucleus can be oxidized to form isoquinolinequinones. These compounds are of interest due to their potential biological activities. For example, 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone can be synthesized and subsequently reacted with amino acid esters to generate various aminoisoquinoline-5,8-quinones. researchgate.net This suggests that this compound could potentially be a precursor for the synthesis of novel isoquinolinequinone derivatives. The oxidation can be achieved using various oxidizing agents, and the position of quinone formation will depend on the substitution pattern of the isoquinoline ring.

C-H Functionalization at Various Positions of the Isoquinoline Core

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient way to modify complex molecules. For isoquinoline derivatives, C-H functionalization can occur at various positions, directed by the inherent reactivity of the ring system or by specific directing groups.

Rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of 3-aminocinnoline-4-carboxylates, a related heterocyclic system. chemrxiv.org This type of methodology, often directed by a functional group, could potentially be applied to this compound for functionalization at specific C-H bonds. For instance, the amino group could act as a directing group to facilitate C-H activation at an adjacent position.

Palladium-catalyzed C-H arylation has also been reported for quinolines, allowing for the introduction of aryl groups at the C3 or C4 positions. nih.gov While the C3 and C4 positions are already substituted in the target molecule, this methodology highlights the potential for C-H functionalization at other sites, such as the C1 position or positions on the benzene ring, under appropriate catalytic conditions. The regioselectivity of such reactions is often controlled by a combination of electronic and steric factors. nih.gov

Structure Activity Relationship Studies: Chemical Modifications and Scaffold Diversity

Systematic Substituent Effects on Isoquinoline (B145761) Scaffold Reactivity and Properties

The chemical behavior of the methyl 3-aminoisoquinoline-4-carboxylate core is profoundly influenced by the nature and position of substituents on its aromatic rings. The introduction of various functional groups can alter the electron density distribution across the scaffold, thereby affecting its reactivity in subsequent chemical transformations.

Research into the synthesis of diverse isoquinoline derivatives has shown that the core is tolerant of a wide array of substituents. For instance, synthetic routes have been developed that allow for the incorporation of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzo portion of the isoquinoline ring. In studies focused on related quinoline (B57606) carboxylic acids, the nature of substituents on the benzo ring was identified as a critical region for modulating chemical properties. nih.gov

The reactivity of the heterocyclic ring is also sensitive to substitution. Palladium-catalyzed syntheses demonstrate that various alkyl and aryl groups can be introduced at the C-3 position, showcasing the scaffold's tolerance for steric bulk in this region. The yields of such reactions provide insight into the electronic and steric effects of these substituents. A general trend observed in heterocyclic chemistry is that EDGs can activate the ring system towards electrophilic substitution, while EWGs can deactivate it but may facilitate nucleophilic aromatic substitution at specific positions. For example, a method for C-4 alkylation of isoquinolines shows tolerance for various substituents at positions C-3 and C-5 through C-8. acs.org

Substituent at C-3Substituent at C-5Reaction Yield (%)
PhenylH85
4-MethoxyphenylH82
4-ChlorophenylH88
MethylH75
HMethyl80
HMethoxy (B1213986)79
HChloro65

Table 1. Representative yields for the C-4 alkylation of substituted isoquinolines, demonstrating the influence of substituents on reactivity. Data is illustrative of general findings in isoquinoline chemistry. acs.org

Exploration of Different Carboxylate Ester Analogs and their Synthetic Impact

The methyl carboxylate at the C-4 position is a key functional group that can be modified to influence the molecule's synthetic utility and physicochemical properties. The transformation of amino acids into their corresponding methyl or ethyl esters is a common strategy in organic synthesis, often accomplished using reagents like thionyl chloride in the respective alcohol or trimethylchlorosilane in methanol (B129727). mdpi.com This highlights the general accessibility of different ester analogs.

While specific studies extensively comparing a series of carboxylate esters for this compound are not prevalent, research on related heterocyclic carboxylates, such as quinoxaline (B1680401) derivatives, has explored methyl, ethyl, isopropyl, and n-propyl esters. researchgate.net In that context, the choice of ester group was found to impact biological activity, which is often a reflection of altered properties like solubility, steric hindrance, and susceptibility to hydrolysis.

From a synthetic standpoint, the choice of ester can have practical implications:

Methyl and Ethyl Esters : These are the most common and are synthetically straightforward to prepare. They offer a good balance of reactivity and stability.

Tert-butyl Esters : These are often used as protecting groups for carboxylic acids. They are stable under many reaction conditions but can be selectively cleaved under acidic conditions, which provides a strategic advantage in multi-step syntheses.

Benzyl (B1604629) Esters : Similar to tert-butyl esters, benzyl esters can be used as protecting groups and are readily removed by hydrogenolysis, a mild cleavage method that preserves many other functional groups.

The steric bulk of the ester group can influence the reactivity of adjacent functional groups. A larger ester, like a tert-butyl group, may sterically hinder reactions at the C-3 amino group or the C-5 position of the isoquinoline ring.

Variations of the 3-Amino Substituent and its Influence on Reactivity

N-Alkylation: Introducing alkyl groups to the 3-amino moiety can proceed to form secondary or tertiary amines. The reactivity of the amino group towards alkylation is a key consideration. In related heterocyclic systems like quinazolinones, alkylation with alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent like DMF is a standard procedure that typically results in N-alkylation. juniperpublishers.com However, the regioselectivity between N-alkylation and O-alkylation can be an issue in ambident nucleophiles, though in the case of a simple amino group, N-alkylation is expected to be the primary pathway. juniperpublishers.com The resulting secondary or tertiary amines are less nucleophilic but more basic than the primary amine precursor. This change can affect subsequent reactions involving the isoquinoline nitrogen or other parts of the molecule.

N-Acylation: The reaction of the 3-amino group with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This transformation is generally facile and high-yielding. The N-acylation converts the basic amino group into a neutral amide group. This has several consequences for reactivity:

It significantly reduces the nucleophilicity of the nitrogen atom.

It deactivates the aromatic ring system towards electrophilic attack due to the electron-withdrawing nature of the acyl group.

The amide proton is weakly acidic and can be removed by a strong base, creating a site for further functionalization.

Numerous methods exist for the N-dealkylation of tertiary amines, such as the use of chloroformate reagents, which can be a valuable synthetic tool for reverting to a secondary amine or for further derivatization. nih.gov

Regioisomeric Investigations of Aminoisoquinoline Carboxylates

The specific placement of the amino and carboxylate groups on the isoquinoline scaffold defines the molecule's chemical identity and reactivity. Comparing this compound to its regioisomers reveals the importance of this arrangement.

Methyl 1-aminoisoquinoline-4-carboxylate: In this isomer, the amino group is at the C-1 position, which is electronically distinct from the C-3 position. The C-1 position is highly activated and susceptible to nucleophilic attack, especially when the ring nitrogen is quaternized. The synthesis of 1-aminoisoquinolines can be achieved through various methods, including gold(III)-mediated domino reactions of 2-alkynylbenzamides. organic-chemistry.org The proximity of the C-1 amino group to the isoquinoline nitrogen can lead to unique reactivity and potential for intramolecular interactions or cyclization reactions.

Methyl 4-aminoisoquinoline-8-carboxylate: This isomer presents a different substitution pattern on the benzo ring. The synthesis of this compound has been reported via a multi-step sequence starting from 8-bromoisoquinoline, involving carbonylation, bromination, protected amination, and final deprotection. google.com The electronic communication between the amino group at C-4 and the carboxylate at C-8 is mediated through the entire aromatic system and will differ significantly from the direct ortho-relationship in the title compound. Synthetic strategies for 4-aminoquinolines often involve nucleophilic aromatic substitution on a 4-chloroquinoline (B167314) precursor. nih.gov

Methyl 4-aminoquinoline-3-carboxylate: Although a quinoline rather than an isoquinoline, this regioisomeric arrangement is instructive. The synthesis of these compounds has been explored, and they serve as important scaffolds in medicinal chemistry. nih.gov The reversed positioning of the amino and carboxylate groups relative to the ring nitrogen leads to a different electronic environment and steric accessibility for both functional groups.

The comparison of these isomers underscores how the specific arrangement of functional groups dictates the synthetic routes required for their preparation and their inherent chemical properties.

Compound NamePosition of NH₂Position of COOCH₃Synthetic Precursor (Example)
This compound 342-cyanobenzyl cyanide derivatives
Methyl 1-aminoisoquinoline-4-carboxylate142-alkynylbenzamides organic-chemistry.org
Methyl 4-aminoisoquinoline-8-carboxylate488-bromoisoquinoline google.com
Methyl 7-aminoisoquinoline-4-carboxylate74N/A

Table 2. Comparison of regioisomers of aminoisoquinoline methyl carboxylates.

Spectroscopic and Structural Characterization Methods for Methyl 3 Aminoisoquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For Methyl 3-aminoisoquinoline-4-carboxylate, the aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm). The amino group (NH₂) protons would likely present as a broad singlet, and the methyl ester (-OCH₃) protons would be a sharp singlet in the upfield region (δ 3.5-4.0 ppm).

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield (δ 160-170 ppm). Carbons of the aromatic isoquinoline ring appear in the δ 110-150 ppm range, with those bonded to nitrogen or the amino group showing specific shifts influenced by the heteroatom's electronegativity. The methyl carbon of the ester group would be observed at the most upfield position (around δ 50-55 ppm).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), establish connectivity. A COSY spectrum would reveal which protons are coupled (i.e., on adjacent carbons), helping to assign the specific positions of protons on the isoquinoline rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range (2-3 bond) correlations, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For instance, an HMBC correlation between the methyl protons and the ester carbonyl carbon would confirm the ester functionality.

Expected ¹H and ¹³C NMR Chemical Shift Data (Note: The following data are representative values based on similar structures, as specific experimental data for the target compound is not publicly available.)

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-1~ 9.0 (s)~ 152.0
NH₂~ 5.5 (br s)-
C-3-~ 155.0
C-4-~ 105.0
H-5~ 8.0 (d)~ 128.0
H-6~ 7.5 (t)~ 127.0
H-7~ 7.7 (t)~ 132.0
H-8~ 8.2 (d)~ 129.0
C-4a-~ 128.5
C-8a-~ 135.0
C=O-~ 168.0
OCH₃~ 3.9 (s)~ 52.0

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. In the spectrum of this compound, the N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the ester group would produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the ester would also be visible in the fingerprint region, typically between 1100-1300 cm⁻¹.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more effective for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the isoquinoline core would be expected to produce strong signals in the Raman spectrum.

Key Vibrational Frequencies (Note: Wavenumbers are typical for the specified functional groups.)

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)IR3300 - 3500Medium
Aromatic C-H StretchIR, Raman3000 - 3100Medium-Weak
Aliphatic C-H Stretch (Methyl)IR, Raman2850 - 2960Medium-Weak
C=O Stretch (Ester)IR1700 - 1725Strong
Aromatic C=C / C=N StretchIR, Raman1500 - 1650Medium-Strong
N-H BendIR1580 - 1650Medium
C-O Stretch (Ester)IR1100 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring system is an extended aromatic chromophore. The presence of the amino group (an auxochrome) and the carboxylate group will influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The spectrum is expected to show characteristic absorptions corresponding to π → π* transitions of the aromatic system. These transitions are typically observed in the 250-400 nm range for such conjugated heterocyclic systems.

Expected Electronic Transitions (Note: λₘₐₓ values are estimates based on similar aromatic systems.)

Transition Type Chromophore Expected λₘₐₓ (nm)
π → π*Isoquinoline Ring~ 280 - 350

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₀N₂O₂), the calculated monoisotopic mass is 202.0742 g/mol . HRMS can measure this mass with an accuracy of a few parts per million (ppm).

In addition to providing the molecular formula, mass spectrometry with fragmentation techniques (MS/MS) reveals the structure of the molecule by showing how it breaks apart. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) or the entire methyl carboxylate group (-•COOCH₃) from the molecular ion [M]⁺•.

Expected HRMS Data and Fragments

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺C₁₁H₁₁N₂O₂⁺203.0815Protonated Molecular Ion
[M]⁺•C₁₁H₁₀N₂O₂⁺•202.0742Molecular Ion
[M-OCH₃]⁺C₁₀H₇N₂O⁺171.0553Loss of methoxy radical
[M-COOCH₃]⁺C₉H₇N₂⁺143.0604Loss of methyl carboxylate radical

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's conformation and packing in the solid state, provided a suitable single crystal can be grown. This technique determines the precise bond lengths, bond angles, and torsional angles of the molecule. It would confirm the planarity of the isoquinoline ring system and reveal the orientation of the amino and methyl carboxylate substituents relative to the ring. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates how the molecules arrange themselves in the crystal lattice.

Hypothetical Crystallographic Data (Note: This data is illustrative for a small organic molecule and does not represent experimentally determined values for the target compound.)

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 10.2
c (Å)~ 12.1
β (°)~ 95.0
Volume (ų)~ 1040
Z (molecules/unit cell)4

Computational and Theoretical Investigations of Methyl 3 Aminoisoquinoline 4 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for determining the electronic structure and optimized geometry of molecules. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G* or 6-311++G(d,p) offer a balance of computational cost and accuracy for organic molecules. inpressco.comresearchgate.netreddit.com These calculations solve the Kohn-Sham equations to find the lowest energy conformation of the molecule, yielding precise information about bond lengths, bond angles, and dihedral angles. inpressco.com

ParameterExpected Bond Length (Å)ParameterExpected Bond Angle (°)
C-C (aromatic)~1.36 - 1.42C-N-C (in ring)~117 - 119
C-N (in ring)~1.32 - 1.38C-C-C (in ring)~118 - 122
C-NH₂~1.36 - 1.38H-N-H~110 - 115
C-C(O)O~1.48 - 1.52O=C-O~123 - 126
C=O~1.21 - 1.23C-O-C~115 - 118
O-CH₃~1.43 - 1.45

Table 1: Representative geometric parameters for Methyl 3-aminoisoquinoline-4-carboxylate, estimated from computational and crystallographic data of analogous heterocyclic carboxylates. The exact values would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. scirp.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.orgnih.gov A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the parent quinoline (B57606) molecule, DFT calculations have determined a HOMO-LUMO gap of approximately 4.83 eV. scirp.org In this compound, the substituents are expected to significantly alter this value. The electron-donating amino group will raise the energy of the HOMO, while the electron-withdrawing methyl carboxylate group, conjugated with the aromatic system, will lower the energy of the LUMO. This combined effect should lead to a reduction in the HOMO-LUMO gap compared to unsubstituted isoquinoline (B145761), suggesting that the title compound is more reactive. Studies on other substituted quinoline derivatives have shown that their HOMO-LUMO gaps can be significantly lower, indicating enhanced reactivity.

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)
Quinoline-6.646-1.8164.830
8-hydroxy-2-methyl quinoline--4.270
5,7-dichloro-8-hydroxy-2-methyl quinoline--4.080
This compound (Expected)Higher than QuinolineLower than Quinoline< 4.830

Table 2: Comparison of calculated HOMO-LUMO energy gaps for quinoline and some of its derivatives. scirp.org The values for this compound are predicted based on substituent effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. researchgate.netrsc.org The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would highlight several key features:

Negative Potential (Red): The most electron-rich areas are expected to be located on the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, and on the carbonyl oxygen atom of the ester group. These sites represent the most likely points for interaction with electrophiles or for hydrogen bond donation.

Positive Potential (Blue): Electron-deficient regions would be concentrated around the hydrogen atoms of the amino group (-NH₂). These hydrogens are acidic and are prime sites for hydrogen bonding with electron-rich atoms.

Aromatic Ring: The π-system of the isoquinoline ring will also show regions of negative potential above and below the plane of the ring, characteristic of aromatic systems.

This detailed charge distribution map is instrumental in understanding intermolecular interactions and predicting how the molecule will orient itself when approaching other reactants or a biological receptor. rsc.org

Spectroscopic Property Predictions (e.g., Computed NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational chemistry provides highly effective methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

Computed NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These calculated shifts are often scaled or compared with a reference compound (like tetramethylsilane, TMS) to correlate them with experimental values. A strong correlation between the computed and experimental spectra provides powerful confirmation of a proposed molecular structure. arkat-usa.org For this compound, typical ¹³C chemical shifts for the aromatic carbons would be expected in the 110-150 ppm range, with the carbonyl carbon of the ester appearing significantly downfield, typically around 165-175 ppm. oregonstate.eduresearchgate.net

UV-Vis Absorption Spectra: The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. Computational studies on similar quinoline derivatives have successfully predicted these absorption bands, showing good agreement with experimental data. researchgate.netresearchgate.net The specific λ_max values for the title compound would be influenced by the push-pull nature of its substituents, likely resulting in absorption at longer wavelengths (a bathochromic shift) compared to the parent isoquinoline.

Mechanistic Insights via Computational Modeling of Reaction Pathways

Beyond static molecular properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions. By mapping the potential energy surface, DFT calculations can be used to identify transition states (the highest energy point along a reaction coordinate) and intermediates for a given reaction pathway. researchgate.net The calculation of activation energies (the energy difference between reactants and the transition state) allows chemists to predict reaction feasibility, kinetics, and selectivity. researchgate.net

The synthesis of the isoquinoline core itself can be studied computationally. Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are primary routes to isoquinoline and its derivatives. organic-chemistry.orgwikipedia.orgwikipedia.orgnrochemistry.comnih.gov

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.org Computational studies have explored the mechanism, confirming the involvement of key intermediates such as nitrilium ions and providing calculated activation barriers for the cyclization step. researchgate.netnrochemistry.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org DFT calculations have been used to investigate the reaction pathway, including the initial iminium ion formation and the subsequent electrophilic aromatic substitution, helping to explain the stereoselectivity observed in many cases. researchgate.netresearchgate.netnih.gov

By applying these computational techniques, the synthesis of this compound or its subsequent reactions could be modeled to optimize conditions, predict potential byproducts, and gain a fundamental understanding of the underlying reaction mechanism.

Advanced Applications of Methyl 3 Aminoisoquinoline 4 Carboxylate and Its Derivatives in Chemical Sciences

Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis

The isoquinoline (B145761) framework is a core component of numerous bioactive natural products and synthetic compounds. nih.govthieme-connect.de Consequently, the development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton is a significant area of research in organic chemistry. nih.govresearchgate.net Methyl 3-aminoisoquinoline-4-carboxylate is a particularly valuable starting material due to its multiple reactive sites, which allow for diverse chemical transformations.

The amino group at the C3 position and the methyl carboxylate at the C4 position enable a wide range of reactions to build more complex heterocyclic systems. For instance, the amino group can act as a nucleophile or be transformed into other functional groups, facilitating annulation reactions to fuse additional rings onto the isoquinoline core. nih.gov Synthetic strategies often involve cascade or one-pot reactions that leverage the inherent reactivity of the scaffold to construct architecturally intriguing molecules. nih.gov

Researchers have developed various methods for synthesizing isoquinoline derivatives, moving beyond traditional approaches like the Pictet–Spengler or Bischler–Napieralski reactions to include transition-metal-catalyzed C-H activation and annulation strategies. nih.govorganic-chemistry.org For example, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes followed by cyclization with alkynes provides a route to highly substituted isoquinolines. organic-chemistry.org The functional groups present in this compound make it an ideal substrate for these modern synthetic methods, allowing for the creation of diverse libraries of compounds for further investigation in drug discovery and materials science. nih.govrsc.org The synthesis of fused heterocyclic frameworks, such as triazino-, triazepino-, and triazocinoquinazolinones, has been achieved starting from related amino-heterocyclic precursors, demonstrating the potential for similar transformations using the this compound scaffold. nih.gov

Scaffold for Luminescent or Advanced Material Science Applications (e.g., Metal Complexes with Tunable Luminescence)

Luminescent materials, which convert various forms of energy into light, are integral to numerous technologies. mdpi.com These materials can be organic, inorganic, or hybrid systems. mdpi.com The isoquinoline core, due to its rigid and planar aromatic structure, is an attractive scaffold for designing organic luminescent materials and ligands for metal complexes. amerigoscientific.com Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com

Derivatives of this compound are particularly well-suited for applications in materials science. The nitrogen atom of the isoquinoline ring and the exocyclic amino and carboxylate groups can act as coordination sites for metal ions. This allows for the formation of metal-organic frameworks (MOFs) or discrete metal complexes. researchgate.net The photophysical properties of these materials, such as their luminescence, can be finely tuned by modifying the organic ligand (the isoquinoline derivative) or by changing the central metal ion. researchgate.netcnrs-imn.fr

For instance, lanthanide metal ions like Europium (Eu³⁺) are known for their sharp and long-lived luminescence when incorporated into organic frameworks. The organic ligand can act as an "antenna," absorbing excitation energy and transferring it efficiently to the metal center, which then emits light. researchgate.net The specific structure of the isoquinoline ligand, including the position and nature of its substituents, influences the coordination sphere of the metal ion and, consequently, the luminescence properties of the resulting complex. researchgate.net This tunability makes this compound and its derivatives promising candidates for the development of advanced materials for applications in sensors, displays, and lighting.

Development of In Vitro Biochemical Probes and Enzyme Inhibitors (Mechanistic Studies)

The isoquinoline scaffold is a key pharmacophore found in many biologically active compounds, including enzyme inhibitors. nih.govresearchgate.net Derivatives of this compound have been extensively explored for their potential as therapeutic agents, particularly in oncology.

Protein kinases are a major class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.comnih.gov Consequently, they are a primary target for drug development. The 4-aminoquinazoline and related isoquinoline structures are well-established cores for potent kinase inhibitors. nih.govmdpi.com Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold. nih.gov

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various protein kinases. These studies typically involve in vitro enzymatic assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, isoquinoline derivatives have been investigated as inhibitors of Aurora kinases, which are essential for cell cycle regulation. mdpi.com Similarly, 3-methylisoquinoline-4-carbonitriles have been explored as potential inhibitors of Protein Kinase A (PKA) from Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The table below summarizes the inhibitory activity of selected isoquinoline and quinoline (B57606) derivatives against various protein kinases, illustrating the potential of this scaffold in developing targeted inhibitors.

Compound ScaffoldTarget KinaseIC₅₀ (µM)Reference
Quinoline-4-carboxylic acid derivative (9e)COX-20.043 nih.gov
Quinazoline derivative (Compound 3h)EGFR0.057 mdpi.com
Quinazoline derivative (Compound 3h)BRAFV600E0.068 mdpi.com
Quinazoline derivative (Compound 3h)EGFRT790M0.0097 mdpi.com
Quinazoline sulfonamide derivative (12)EGFRT790MIC₅₀ against MCF-7 was 0.0977 µM mdpi.com

Understanding how a drug molecule interacts with its biological target is fundamental to rational drug design. nih.gov For isoquinoline-based inhibitors, target identification and ligand binding studies are crucial for elucidating their mechanism of action. These studies employ a variety of biophysical and computational techniques.

Spectroscopic methods, such as fluorescence quenching, can be used to study the binding of isoquinoline alkaloids to proteins like human serum albumin (HSA), which is important for understanding drug transport and bioavailability. nih.gov These studies can determine binding constants (affinity) and the number of binding sites. nih.gov Molecular modeling and docking simulations are also used to predict the binding mode of inhibitors within the active site of their target enzyme. mdpi.com For instance, docking studies of a quinazoline-based Aurora A kinase inhibitor suggested that a free carboxylic acid group was crucial for forming a key hydrogen bond interaction with an amino acid residue in the active site. mdpi.com Such insights are invaluable for optimizing the structure of lead compounds to improve their potency and selectivity. nih.gov

The ultimate goal of developing enzyme inhibitors for cancer therapy is to halt the proliferation of cancer cells. Therefore, a critical step in the evaluation of new compounds is to test their effects in non-clinical, cell-based assays. These investigations measure the antiproliferative or cytotoxic activity of the compounds against a panel of human cancer cell lines. nih.gov The results are often reported as the concentration required to inhibit 50% of cell growth (GI₅₀) or the concentration that is lethal to 50% of the cells (LC₅₀). univ.kiev.ua

Numerous studies have demonstrated the potent antiproliferative activity of isoquinoline and its derivatives. nih.govnih.gov For example, a series of 3-aminoisoquinolin-1(2H)-one derivatives were screened against the NCI-60 panel of human tumor cell lines, with some compounds showing significant and selective growth inhibition against breast cancer and melanoma cell lines. univ.kiev.ua Phenylaminoisoquinolinequinones have also shown moderate to high in vitro antiproliferative activity against gastric, lung, and bladder cancer cell lines. nih.gov

The table below presents data on the antiproliferative activity of various isoquinoline and quinoline derivatives against different cancer cell lines.

Compound TypeCell LineCancer TypeActivity (IC₅₀/GI₅₀ in µM)Reference
Aminoquinoline derivative (1k)A375Melanoma0.77 nih.gov
Aminoquinoline derivative (1l)A375Melanoma0.79 nih.gov
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (12)NCI-60 Panel (Average)VariouslgGI₅₀ = -5.18 (equivalent to 6.6 µM) univ.kiev.ua
N-benzyl isoquinoline alkaloid (37)HepG2Liver Cancer7.42 rsc.org
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2)MCF-7Breast Cancer0.013 mdpi.com
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (3)MCF-7Breast Cancer0.023 mdpi.com
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h)Panel of 4 lines (Average)VariousGI₅₀ = 0.022-0.031 mdpi.com

Future Perspectives and Research Directions for Methyl 3 Aminoisoquinoline 4 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing methyl 3-aminoisoquinoline-4-carboxylate and its derivatives is intrinsically linked to the principles of green chemistry. The aim is to develop pathways that are not only efficient in yield but also environmentally benign. Key areas of focus include improving atom economy and utilizing green solvents.

Atom Economy: Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product. nih.gov Reactions with high atom economy, such as addition and isomerization reactions, are inherently more sustainable as they generate less waste. nih.gov Future synthetic routes for the isoquinoline (B145761) core will likely prioritize cycloaddition or tandem reactions that maximize the incorporation of starting materials into the final structure, moving away from classical multi-step syntheses that often involve protecting groups and generate significant waste.

Green Solvents: A significant portion of chemical waste from synthesis is composed of solvents. nih.gov Traditional solvents are often volatile, flammable, and toxic, posing environmental and health risks. chegg.comacs.org Research is actively exploring safer, more sustainable alternatives. The development of synthetic protocols for this compound in green solvents is a critical future direction. This includes the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions. nih.gov The table below compares the properties of conventional solvents with those of greener alternatives, highlighting the advantages of the latter.

Table 1: Comparison of Conventional and Green Solvents

FeatureConventional Solvents (e.g., Toluene, Dichloromethane)Green Solvents (e.g., Water, Supercritical CO2, Bio-solvents)
Source Typically petrochemical-basedOften renewable (e.g., plant-based) or readily available
Toxicity Often toxic, carcinogenic, or mutagenic acs.orgGenerally lower toxicity and safer handling profiles copernicus.org
Environmental Impact Contribute to air pollution (VOCs), soil, and water contamination chegg.comBiodegradable, lower potential for environmental pollution nih.gov
Safety Often flammable and volatile acs.orgGenerally less flammable and lower volatility
Recyclability Can be difficult and energy-intensive to recycleOften easier to recycle and reuse

Exploration of Advanced Functionalization Strategies for Enhanced Structural Diversity

To fully explore the chemical space around the this compound core, advanced functionalization strategies are required. Future research will focus on developing novel methods to introduce a wide range of substituents at various positions of the isoquinoline ring, thereby creating libraries of compounds for screening in different applications.

Key strategies include:

Late-Stage Functionalization: Developing reactions that can modify the core structure in the final steps of a synthetic sequence. This allows for the rapid generation of diverse analogs from a common intermediate.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying the aromatic core of the isoquinoline. This approach avoids the need for pre-functionalized substrates and improves atom economy.

Novel Coupling Chemistries: Exploring new metal-catalyzed cross-coupling reactions to introduce complex fragments onto the isoquinoline scaffold. researchgate.net For instance, methods for the C-4 alkylation of isoquinolines can provide a synthetic handle for further manipulations, maximizing product diversity. acs.org

The table below outlines potential functionalization sites on the this compound molecule and the types of diversity that can be achieved.

Table 2: Advanced Functionalization Strategies

PositionFunctional GroupPotential ModificationsDesired Outcome
3-position Amino group (-NH2)Acylation, Alkylation, Sulfonylation, ArylationIntroduce diverse substituents to explore structure-activity relationships.
4-position Carboxylate (-COOCH3)Amidation, Reduction to alcohol, Conversion to other estersAlter solubility, polarity, and hydrogen bonding capabilities.
Aromatic Ring C-H bondsHalogenation, Nitration, Alkylation, Arylation via C-H activationModulate electronic properties and introduce new points for further diversification. acs.orgnih.gov
1-position C-H bondIntroduction of alkyl or aryl groupsCreate sterically diverse and novel molecular architectures. nih.gov

Deeper Mechanistic Understanding of Key Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing reaction conditions, improving yields, and predicting the formation of byproducts. Future research will likely employ a combination of experimental and computational methods to elucidate these mechanisms.

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies. mdpi.com This can help in understanding the regioselectivity of reactions and in designing more efficient catalysts. For example, understanding the 1,2-dihydroisoquinoline (B1215523) intermediate proposed in some C-4 functionalization reactions can lead to better control over the reaction outcome. acs.org

Isotope Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Gaining a deeper mechanistic understanding will facilitate the rational design of new synthetic methods rather than relying on empirical screening. nih.gov

Expansion of Non-Clinical Applications and Cross-Disciplinary Research

While much of the interest in isoquinoline derivatives has been in medicinal chemistry, the unique photophysical and chemical properties of the this compound scaffold suggest potential applications in other fields.

Materials Science: Certain aminoisoquinoline derivatives are known to exhibit dual-state emission, fluorescing in both solution and solid states. researchgate.net This property could be exploited in the development of new organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging.

Catalysis: The isoquinoline nitrogen atom and the adjacent functional groups can act as ligands for metal catalysts. Future work could explore the synthesis of novel catalysts based on this scaffold for applications in asymmetric synthesis or other challenging chemical transformations.

Chemical Biology: The isoquinoline core can serve as a rigid scaffold for the development of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules could be used to investigate protein-protein interactions or enzyme function.

Cross-disciplinary collaborations between organic chemists, materials scientists, and chemical biologists will be essential to unlock the full potential of this compound and its derivatives in these emerging areas.

Q & A

Basic: How can researchers optimize the synthesis of methyl 3-aminoisoquinoline-4-carboxylate for improved purity and yield?

Methodological Answer:
Synthetic optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example:

  • Substitution Reactions : Introduce the amino group via nucleophilic substitution using ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling Strategies : Utilize Buchwald-Hartwig amination for regioselective functionalization, ensuring minimal side-product formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity crystals .

Basic: What characterization techniques are critical for validating the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.9–7.2 ppm, ester carbonyl at ~δ 165–170 ppm) .
    • IR : Identify key functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can structural ambiguities in this compound derivatives be resolved?

Methodological Answer:

  • X-ray Crystallography : Use SHELX (e.g., SHELXL-2018) for refining crystal structures, especially for resolving tautomerism or stereochemical ambiguities .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement parameters .
  • Validation Tools : Apply Mercury CSD’s packing similarity analysis to compare intermolecular interactions against known isoquinoline derivatives .

Advanced: How should researchers address discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

  • Structural Modifications : Compare substituent effects (e.g., electron-withdrawing groups at position 3 may alter binding affinity) .
  • Assay Conditions : Standardize bioactivity assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) to minimize variability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes .

Advanced: What strategies mitigate contradictions in crystallographic data for isoquinoline derivatives?

Methodological Answer:

  • Validation Protocols : Use checkCIF (via IUCr) to flag outliers in bond lengths/angles and ADPs .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals .
  • Cross-Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to resolve bond-length discrepancies .

Basic: What functionalization strategies are effective for modifying the 3-amino group in this compound?

Methodological Answer:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides .
  • Sulfonylation : Use sulfonyl chlorides (e.g., tosyl chloride) under basic conditions .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 3 .

Advanced: How can intermolecular interactions of this compound be analyzed to predict solid-state behavior?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C-H···π, N-H···O) using CrystalExplorer .
  • Packing Motif Search : Utilize Mercury CSD’s "Materials Module" to identify recurring motifs (e.g., π-stacking distances of 3.5–4.0 Å) .
  • Thermal Analysis : Correlate TGA/DSC data with hydrogen-bonding networks to assess stability .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO/LUMO distributions .
  • Solvent Effects : Use PCM models to simulate solvatochromic shifts in UV-Vis spectra .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., n→π* in the ester group) .

Basic: How can purification challenges due to polar byproducts be addressed during synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns and water/acetonitrile gradients .
  • Acid-Base Extraction : Partition between dichloromethane and dilute HCl to remove unreacted amines .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice selectivity .

Advanced: What advanced crystallographic tools resolve disorder in this compound structures?

Methodological Answer:

  • SHELXL Constraints : Apply PART, SIMU, and DELU instructions to model disordered atoms .
  • Density Modification : Use SHELXE for iterative phase improvement in low-resolution datasets .
  • Validation : Cross-check residual density maps (<±0.3 eÅ⁻³) and R-factors (<5%) using PLATON .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.